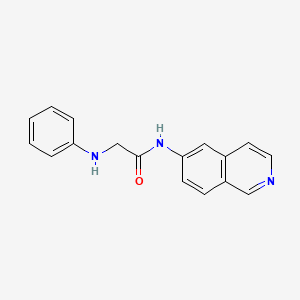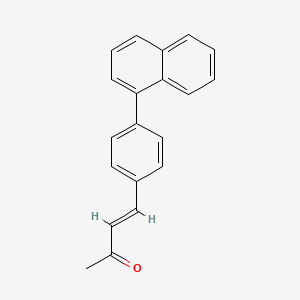
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with benzyloxy and methoxy substituents, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.
Introduction of Benzyloxy and Methoxy Groups: The benzyloxy group can be introduced via nucleophilic substitution reactions, while the methoxy group can be added through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(Hydroxy)-6-methoxyquinazolin-4(1H)-one.
Reduction: Formation of 5-(Benzyloxy)-6-methoxydihydroquinazolin-4(1H)-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-6-hydroxyquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(Methoxy)-6-hydroxyquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a benzyloxy group.
5-(Benzyloxy)-6-methylquinazolin-4(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
5-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological properties differently compared to its analogs. These substituents can enhance its solubility, stability, and binding interactions with biological targets.
特性
CAS番号 |
120075-51-6 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
6-methoxy-5-phenylmethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-7-12-14(16(19)18-10-17-12)15(13)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) |
InChIキー |
GIHADOFXEZJQGX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)N=CNC2=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)





![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)



![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)


